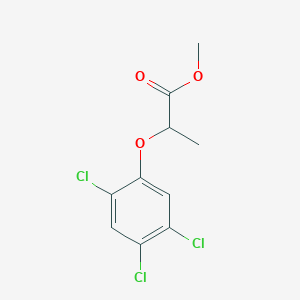

Methyl 2-(2,4,5-trichlorophenoxy)propanoate

描述

Methyl 2-(2,4,5-trichlorophenoxy)propanoate is a useful research compound. Its molecular formula is C10H9Cl3O3 and its molecular weight is 283.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Fenoprop-methyl, also known as Fenoprop, is a phenoxy herbicide and a plant growth regulator . Its primary target is the auxin growth hormone indoleacetic acid (IAA) in plants . Auxins are a class of plant hormones that are essential for plant body development, including cell division, growth, and differentiation .

Mode of Action

Fenoprop-methyl mimics the auxin growth hormone indoleacetic acid (IAA) . When sprayed on plants, it induces rapid, uncontrolled growth . This rapid and uncontrolled growth eventually leads to the death of the plant, making Fenoprop-methyl an effective herbicide .

Biochemical Pathways

The compound’s mechanism of action involves the mimicry of the auxin growth hormone indoleacetic acid (IAA) . Auxins, including IAA, play a crucial role in the regulation of plant growth and development by controlling cell division and elongation . When Fenoprop-methyl is absorbed by the plant, it disrupts these normal growth processes, leading to uncontrolled and unsustainable growth .

Result of Action

The result of Fenoprop-methyl’s action is the rapid, uncontrolled growth of plant cells . This unsustainable growth eventually leads to the death of the plant, making Fenoprop-methyl an effective herbicide . It is toxic to shrubs and trees .

生化分析

Biochemical Properties

It is known that it acts as a synthetic auxin, affecting nucleic acid biosynthesis and cell elongation

Cellular Effects

The effects of Fenoprop-methyl on various types of cells and cellular processes are not well-documented. As a synthetic auxin, it is likely to influence cell function by affecting cell growth and division. It may also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a synthetic auxin, it is likely to exert its effects at the molecular level by mimicking the action of natural auxins, which regulate plant growth and development by influencing gene expression, cell division, and cell elongation .

Temporal Effects in Laboratory Settings

It is known that it does not tend to persist in soils

Metabolic Pathways

As a synthetic auxin, it is likely to be involved in pathways related to plant growth and development .

生物活性

Methyl 2-(2,4,5-trichlorophenoxy)propanoate, commonly known as a herbicide, has garnered significant attention due to its biological activity and implications in agricultural practices. This article delves into the compound's mechanisms of action, biological effects, environmental impact, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉Cl₃O

- Molecular Weight : Approximately 283.54 g/mol

- CAS Number : 4841-20-7

The compound features a propanoate structure with a chlorophenoxy group derived from 2,4,5-trichlorophenol. The presence of three chlorine atoms contributes to its unique chemical properties and biological activities.

This compound functions primarily as a plant growth regulator by mimicking the natural plant hormone indoleacetic acid (IAA). This mimicry leads to uncontrolled growth in plants, ultimately resulting in their death. The compound acts on auxin receptors and pathways involved in cell elongation and division, similar to other phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) .

Herbicidal Properties

The primary biological activity of this compound is its herbicidal effect. It disrupts normal plant growth patterns by inducing rapid cell division and elongation. This property has been exploited in agricultural settings for weed control.

Toxicity and Environmental Concerns

While effective as a herbicide, this compound poses risks to non-target organisms and the environment. It is classified as harmful if swallowed and can cause serious eye irritation. The persistence of chlorinated compounds in the environment raises concerns regarding their long-term ecological impacts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl (2,4-dichlorophenoxy)acetate | Ester | Less toxic; widely used herbicide |

| Methyl (2,4-dichlorophenoxy)propanoate | Ester | Similar herbicidal properties but fewer chlorines |

| 2,4-Dichlorophenoxyacetic Acid | Acid | Commonly used herbicide; more systemic action |

| 2,4,5-Trichlorophenol | Phenol | Precursor to many herbicides; higher toxicity risk |

| 2-(2,4-Dichlorophenoxy)propanoic Acid | Acid | Similar action; less environmental persistence |

The unique chlorination pattern of this compound imparts distinct herbicidal properties while raising concerns regarding environmental impact .

Case Study 1: Environmental Persistence and Degradation

A study conducted on the degradation of this compound revealed significant insights into its environmental behavior. The half-life of the compound in soil was found to vary significantly based on environmental conditions. Notably:

- Half-life : Approximately 4.4 days for the S-(−)-enantiomer and 8.7 days for the R-(+)-enantiomer.

- Degradation Pathway : First-order reaction kinetics were observed during degradation studies .

This rapid degradation suggests that while the compound may pose immediate risks to plant life upon application, its persistence in soil is relatively short-lived.

Case Study 2: Impact on Non-target Species

Research has indicated that this compound can adversely affect non-target plant species. A field study demonstrated that applications led to significant phytotoxicity in surrounding flora not intended for treatment. This raises concerns regarding its use in mixed-crop environments where unintended species may be affected .

科学研究应用

Herbicidal Properties

Methyl 2-(2,4,5-trichlorophenoxy)propanoate exhibits significant herbicidal activity against a variety of weeds while demonstrating selectivity towards certain crops. The compound is particularly effective against:

- Weeds : Meadow foxtail, wild oats, raygrass, and wild millet.

- Crops : Corn, rice, barley, and wheat.

Efficacy Studies

Research indicates that the application rates of this herbicide range from 0.1 to 3 kg per hectare, with optimal results typically achieved at rates between 0.3 to 1.5 kg/ha. The selective nature of this compound allows for effective weed control with minimal impact on dicotyledon food plants even at higher application rates .

Formulation Methods

The compound can be formulated into various products suitable for agricultural use. Common formulations include:

- Emulsion Concentrates : These contain active ingredients in concentrations ranging from 10% to 95% by weight.

- Wettable Powders : Designed for easy mixing with water before application.

- Dusting Powders and Granulates : Used for direct application to the soil.

The choice of formulation affects the herbicide's efficacy and environmental impact .

Case Study 1: Efficacy in Paddy Fields

In a controlled study conducted in paddy fields, this compound was tested against common aquatic weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls. The study highlighted the importance of timing in application—post-germination applications yielded better results than pre-germination .

Case Study 2: Impact on Non-target Species

A separate study assessed the impact of this herbicide on non-target species within agricultural ecosystems. The findings indicated that while the compound effectively controlled target weeds, it posed minimal risk to beneficial insects and pollinators when applied according to recommended guidelines .

Safety and Toxicity Considerations

This compound is classified as harmful if swallowed and can cause serious eye irritation. Safety data sheets recommend appropriate handling procedures to mitigate risks associated with exposure during application .

属性

IUPAC Name |

methyl 2-(2,4,5-trichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O3/c1-5(10(14)15-2)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAXYXOJOYIQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863461 | |

| Record name | Fenoprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4841-20-7 | |

| Record name | Fenoprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2,4,5-trichlorophenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ875VJS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical challenges are associated with the gas chromatographic analysis of Silvex methyl ester in a mixture of herbicides?

A1: The research article [] highlights that analyzing Silvex methyl ester alongside other herbicides, particularly Ramrod, using traditional packed column gas chromatography can be challenging. This is due to the similar retention times of these compounds, leading to overlapping peaks and inaccurate quantification. The study demonstrated that Ramrod often interfered with the analysis of Silvex methyl ester [].

Q2: What solution does the research propose for the accurate analysis of Silvex methyl ester in a herbicide mixture?

A2: The study found that utilizing chemically bonded fused silica capillary columns significantly improved the separation of the herbicide mixture. These columns, compared to traditional packed columns, provided superior resolution and allowed for the complete separation of Silvex methyl ester from other herbicides, including Ramrod, within a reasonable analysis time [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。